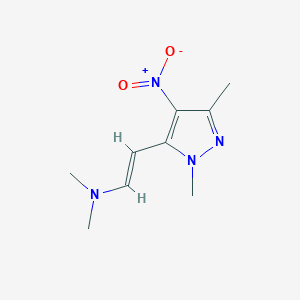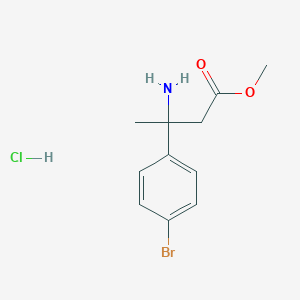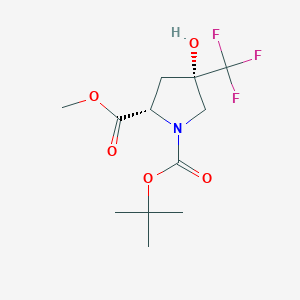
4-Trifluoromethyl-6,7dihydro-5H-cyclopenta-pyrimidine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trifluoromethyl-6,7dihydro-5H-cyclopenta-pyrimidine-2-thiol is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as TFP, and it is a sulfur-containing derivative of pyrimidine. TFP has been extensively studied for its unique chemical and biological properties, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of TFP is not fully understood, but it is believed to involve the interaction of the compound with various biological targets. TFP has been shown to have a high affinity for thiol-containing proteins, which may explain its ability to act as a fluorescent probe for imaging studies. TFP has also been shown to interact with DNA, which may contribute to its potential anti-cancer activity.
Biochemical and physiological effects:
TFP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. TFP has also been shown to have antioxidant activity, which may contribute to its potential anti-inflammatory and anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TFP in lab experiments is its fluorescent properties, which make it a useful tool for imaging studies of biological systems. TFP is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using TFP is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on TFP. One area of interest is the development of TFP-based fluorescent probes for imaging studies of biological systems. Another area of interest is the synthesis of TFP derivatives with enhanced biological activity, including anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of TFP and its potential interactions with biological targets.
Métodos De Síntesis
The synthesis of TFP can be achieved through several methods, including the reaction of 2-mercaptopyrimidine with trifluoroacetic anhydride or trifluoromethyl iodide. Another method involves the reaction of 2-mercaptopyrimidine with trifluoromethylsulfenyl chloride in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents such as dichloromethane and acetonitrile.
Aplicaciones Científicas De Investigación
TFP has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for imaging studies of biological systems, including live-cell imaging of intracellular pH and imaging of reactive oxygen species. TFP has also been used as a building block for the synthesis of various compounds with potential biological activities, including anti-cancer and anti-inflammatory agents.
Propiedades
IUPAC Name |
4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)6-4-2-1-3-5(4)12-7(14)13-6/h1-3H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZKWIMLSJCINM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=S)N=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2391794.png)

![3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid](/img/structure/B2391797.png)



![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide](/img/structure/B2391802.png)

![5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391810.png)
![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine](/img/structure/B2391811.png)
![3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methyl-N-(prop-2-en-1-yl)benzamide](/img/structure/B2391812.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylbenzamide](/img/structure/B2391816.png)